![molecular formula C25H35NO2 B14208446 (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine CAS No. 918404-66-7](/img/structure/B14208446.png)
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is an organic compound characterized by the presence of two hexyloxyphenyl groups attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine typically involves the reaction of 4-(hexyloxy)benzaldehyde with aniline derivatives under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-(hexyloxy)benzaldehyde reacts with the amine group of aniline in the presence of an acid catalyst to form the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. Additionally, the hexyloxyphenyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nonylphenyl)methanimine: Similar structure with a nonylphenyl group instead of a second hexyloxyphenyl group.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains a thiophen-2-amine moiety instead of a methanimine group.
Uniqueness
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is unique due to its specific combination of hexyloxyphenyl groups and the methanimine linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
918404-66-7 |
|---|---|
Molecular Formula |
C25H35NO2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N,1-bis(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C25H35NO2/c1-3-5-7-9-19-27-24-15-11-22(12-16-24)21-26-23-13-17-25(18-14-23)28-20-10-8-6-4-2/h11-18,21H,3-10,19-20H2,1-2H3 |
InChI Key |
CONIDDKUISPFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


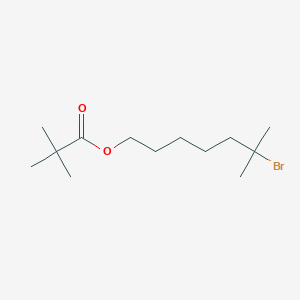
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
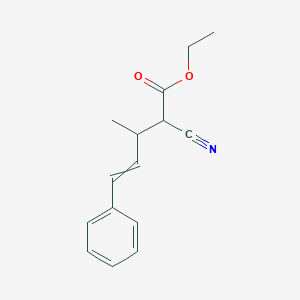
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


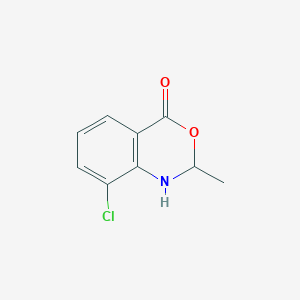
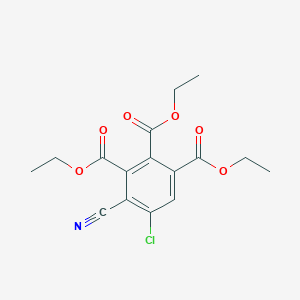
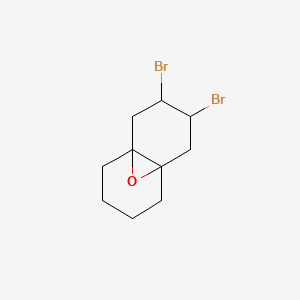
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
